molecular formula C19H20FNO4 B2647339 4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798679-17-0

4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2647339
CAS No.: 1798679-17-0
M. Wt: 345.37
InChI Key: ZGGQVSKDFZJFJH-UHFFFAOYSA-N
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Description

4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that features a unique combination of a piperidine ring, a fluorophenyl group, and a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Acetylation: The acetyl group is added to the piperidine ring through an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Pyranone Structure: The pyranone structure is formed through a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(2-(4-chlorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
  • 4-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
  • 4-((1-(2-(4-methylphenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Uniqueness

The uniqueness of 4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

4-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4/c1-13-10-17(12-19(23)24-13)25-16-6-8-21(9-7-16)18(22)11-14-2-4-15(20)5-3-14/h2-5,10,12,16H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGQVSKDFZJFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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